

# The Toxicological and Ecotoxicological Profile of Topramezone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Topramezone*

Cat. No.: *B166797*

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## Introduction

**Topramezone** is a selective post-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in crops such as corn.[1][2] It belongs to the pyrazolone class of herbicides, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [3][4] This inhibition disrupts the biosynthesis of carotenoids in susceptible plants, leading to bleaching of the foliage and eventual plant death.[4] In mammals, HPPD is involved in the catabolism of the amino acid tyrosine. Inhibition of this enzyme can lead to a condition known as tyrosinemia, which is associated with various toxicological effects. This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of **Topramezone**, presenting key data in a structured format, detailing experimental methodologies, and illustrating important pathways and workflows.

## Mammalian Toxicology

The mammalian toxicity of **Topramezone** has been evaluated through a series of studies investigating acute, subchronic, and chronic exposures, as well as its potential for carcinogenicity, genotoxicity, and reproductive and developmental effects.

## Acute Toxicity

**Topramezone** exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure. It is a slight skin and eye irritant but is not a dermal sensitizer.

Table 1: Acute Toxicity of **Topramezone**

Study Type	Species	Route	Endpoint	Value	Toxicity Category	Reference
Acute Oral Toxicity	Rat	Oral	LD50	>2,000 mg/kg bw	IV	
Acute Dermal Toxicity	Rat	Dermal	LD50	>4,000 mg/kg bw	IV	
Acute Inhalation Toxicity	Rat	Inhalation	LC50	>5.8 mg/L (4h)	IV	
Primary Eye Irritation	Rabbit	Ocular	-	Slightly irritating	III	
Primary Dermal Irritation	Rabbit	Dermal	-	Slightly irritating	III	
Dermal Sensitization	Guinea Pig	Dermal	-	Not a sensitizer	-	

## Repeated Dose Toxicity

Subchronic and chronic toxicity studies have been conducted in several species. The primary target organs identified following repeated oral administration of **Topramezone** include the eyes, thyroid, pancreas, and liver. These effects are largely attributed to the inhibition of HPPD and the resulting tyrosinemia.

Table 2: Repeated Dose Toxicity of **Topramezone**

Study Type	Species	Duration	Route	Endpoint	Value	Effects Observed	Reference
Subchronic Oral	Rat	90-day	Oral	NOAEL	1.1 mg/kg/day (males)	Diffuse degeneration in the pancreas	
Chronic Oral	Dog	1-year	Oral	NOAEL	0.4 mg/kg/day	Thyroid and urinary bladder findings	
Chronic/ Carcinogenicity	Rat	2-year	Oral	NOAEL	0.4 mg/kg/day	Thyroid follicular cell adenomas	

## Carcinogenicity and Genotoxicity

Long-term studies in rats have shown an increased incidence of thyroid follicular cell adenomas at high doses. This effect is considered to be a result of a non-linear mode of action involving disruption of thyroid hormone homeostasis, which is not considered directly relevant to humans at doses that do not cause this disruption. **Topramezone** is not considered to be carcinogenic in mice. An extensive battery of genotoxicity studies has demonstrated that **Topramezone** is not mutagenic.

Table 3: Carcinogenicity and Genotoxicity of **Topramezone**

Study Type	Species/System	Result	Reference
Carcinogenicity	Rat	Increased thyroid follicular cell adenomas at high doses	
Carcinogenicity	Mouse	Not carcinogenic	
Ames Test	<i>S. typhimurium</i>	Non-mutagenic	
In vivo Micronucleus	Mouse	Non-genotoxic	

## Reproductive and Developmental Toxicity

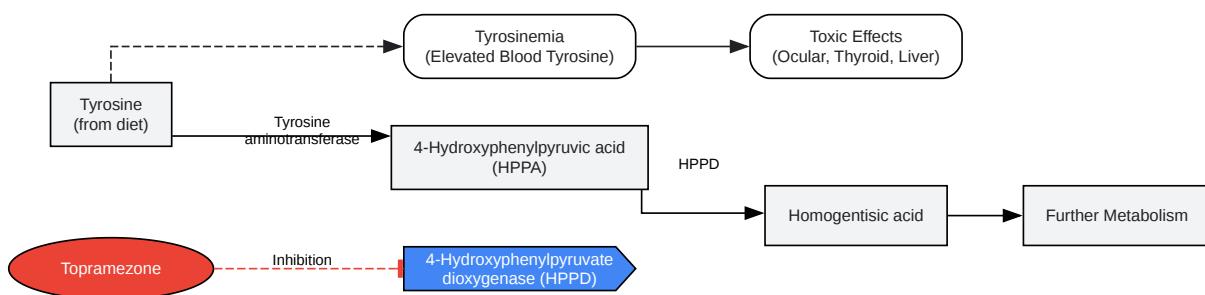
Reproductive toxicity studies in rats did not show any adverse effects on fertility or reproductive performance. Developmental toxicity studies in rats and rabbits indicated an increased incidence of skeletal variations and alterations in skeletal ossification, which are effects consistent with other HPPD-inhibiting herbicides. Evidence of increased prenatal susceptibility has been observed.

Table 4: Reproductive and Developmental Toxicity of **Topramezone**

Study Type	Species	Route	Endpoint	Value	Effects Observed	Reference
Two-Generation Reproduction	Rat	Oral	NOAEL	0.4 mg/kg/day	Decreased pup body weight at higher doses	
Developmental Toxicity	Rabbit	Oral	NOAEL	0.5 mg/kg/day	Fetal skeletal variations	
Developmental Neurotoxicity	Rat	Oral	LOAEL	8 mg/kg/day	Offspring effects	

## Mode of Action in Mammals

The primary mode of action of **Topramezone** in mammals is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the catabolic pathway of tyrosine. Inhibition of HPPD leads to an accumulation of tyrosine in the blood (tyrosinemia), which is responsible for the observed toxic effects in organs such as the eyes, liver, and thyroid.



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Caption: Mammalian mode of action of **Topramezone** via HPPD inhibition.

## Environmental Fate and Ecotoxicology

The environmental fate and ecotoxicological profile of **Topramezone** are crucial for assessing its potential impact on non-target organisms and ecosystems.

### Environmental Fate

**Topramezone** is stable to hydrolysis and photolysis. It has a high potential to leach in soil, although its mobility can be influenced by soil properties. The herbicide degrades slowly in aerobic aquatic environments but more rapidly under anaerobic conditions.

Table 5: Environmental Fate of **Topramezone**

Parameter	Value	Interpretation	Reference
Aerobic Soil Metabolism Half-life	>125 days	Persistent	
Anaerobic Aquatic Metabolism Half-life	11-18 days	Moderately persistent	
Hydrolysis	Stable	-	
Photolysis in water	Stable	-	
Soil Adsorption Coefficient (Koc)	~140	High mobility	

### Ecotoxicology

**Topramezone** has been tested on a range of non-target organisms to determine its potential for adverse effects. It is generally of low toxicity to birds, honeybees, and earthworms on an acute basis. Aquatic organisms show variable sensitivity, with vascular plants like *Lemna gibba* being particularly sensitive.

Table 6: Ecotoxicity of **Topramezone**

Organism Group	Species	Endpoint	Value	Toxicity Classification	Reference
<b>Aquatic</b>					
Fish	Oncorhynchus mykiss (Rainbow Trout)	96-h LC50	>100 mg/L	Practically non-toxic	
Invertebrate	Daphnia magna	48-h EC50	>100 mg/L	Practically non-toxic	
Algae	Pseudokirchneriella subcapitata	96-h EC50	67.7 mg/L	Slightly toxic	
Aquatic Plant	Lemna gibba	14-day EC50	0.008 mg/L	Very highly toxic	
<b>Terrestrial</b>					
Bird	Colinus virginianus (Bobwhite Quail)	Acute Oral LD50 bw	>2000 mg/kg	Practically non-toxic	
Bird	Anas platyrhynchos (Mallard Duck)	Dietary LC50	>5000 ppm	Practically non-toxic	
Honeybee	Apis mellifera	Acute Contact LD50	>100 µg/bee	Practically non-toxic	
Earthworm	Eisenia fetida	14-day LC50 soil	>1000 mg/kg	Practically non-toxic	

## Experimental Protocols

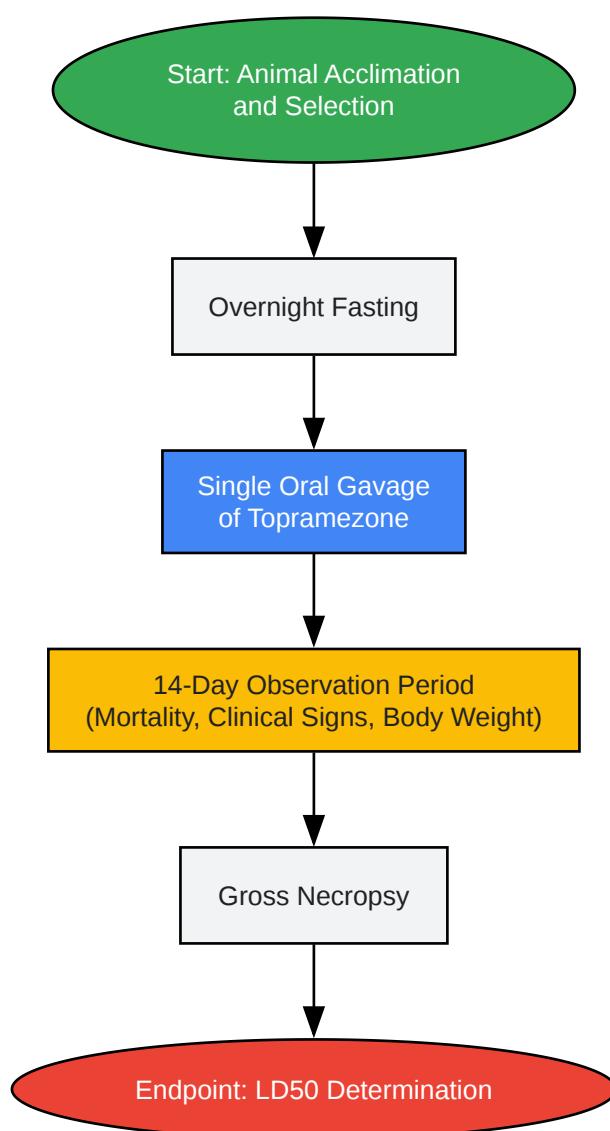
The toxicological and ecotoxicological studies on **Topramezone** have been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the quality, consistency, and comparability of the data generated.

## Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity of **Topramezone** is typically determined using the Acute Toxic Class Method (OECD 423). This method involves a stepwise procedure with the use of a small number of animals.

### Methodology:

- Animal Selection: Healthy, young adult rats are used.
- Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.
- Dose Administration: A single dose of **Topramezone**, suspended in a suitable vehicle, is administered by oral gavage.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
- Endpoint Determination: The LD50 is estimated based on the observed mortality at different dose levels.



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Caption: Workflow for an acute oral toxicity study (OECD 423).

## Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

The Ames test is a widely used *in vitro* assay to assess the mutagenic potential of a substance. It utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

Methodology:

- Strain Selection: At least five recommended strains of bacteria are used to detect different types of mutations.
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
- Exposure: The bacterial strains are exposed to various concentrations of **Topramezone** on agar plates.
- Incubation: The plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the essential amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

## Earthworm Acute Toxicity Test (as per OECD Guideline 207)

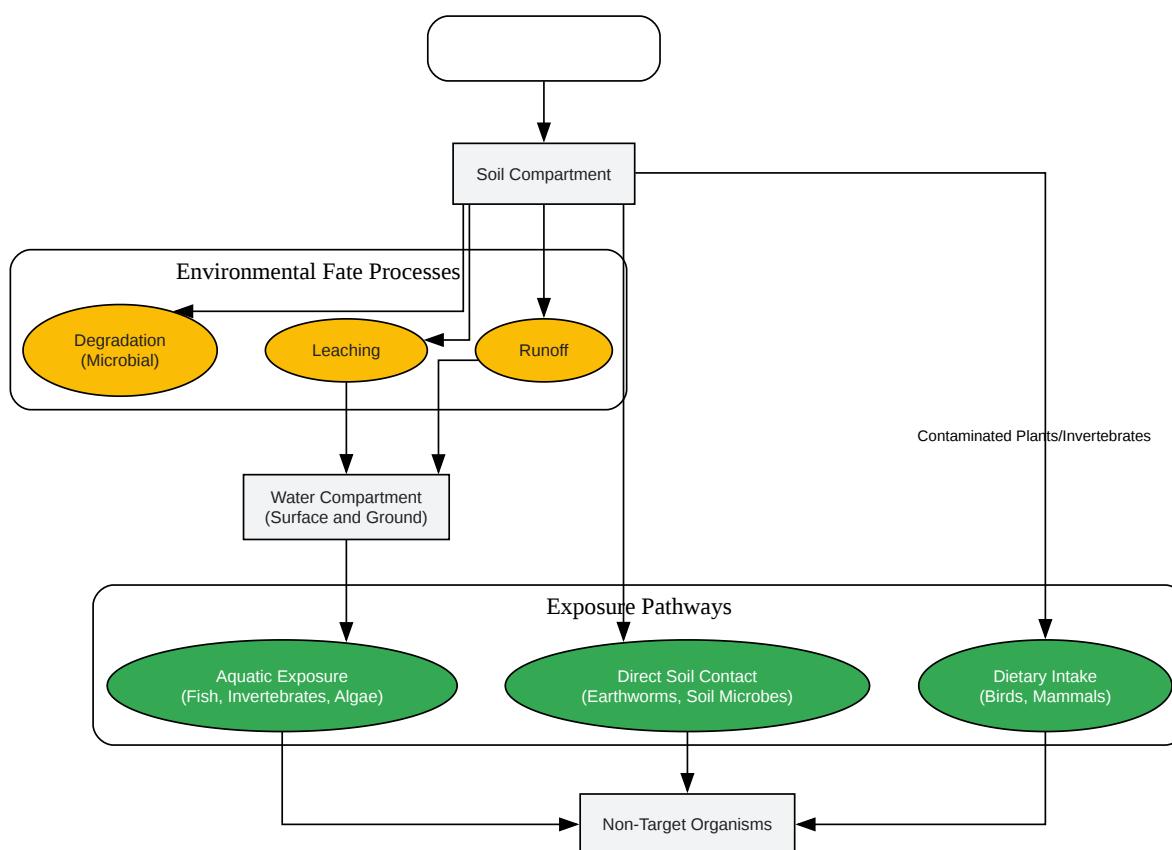
This test evaluates the acute toxicity of a substance to earthworms in an artificial soil.

### Methodology:

- Test Organism: The earthworm species *Eisenia fetida* is commonly used.
- Test Substrate: An artificial soil mixture is prepared according to the guideline.
- Application: **Topramezone** is mixed into the soil at various concentrations.
- Exposure: Adult earthworms are introduced into the treated soil and maintained under controlled conditions (temperature, light) for 14 days.
- Assessment: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.
- Endpoint Determination: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

# Logical Relationships in the Environmental Exposure of Topramezone

The application of **Topramezone** in an agricultural setting initiates a series of processes that determine its environmental fate and the potential exposure pathways for non-target organisms.



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Caption: Environmental fate and exposure pathways of **Topramezone**.

## Conclusion

**Topramezone** exhibits low acute mammalian toxicity but can cause effects on specific target organs with repeated exposure, primarily due to its HPPD-inhibiting mode of action. It is not genotoxic or carcinogenic under conditions that do not disrupt thyroid hormone homeostasis. In the environment, **Topramezone** is persistent in soil and has the potential for leaching. While it shows low toxicity to many terrestrial non-target organisms, certain aquatic plants are highly sensitive. A thorough understanding of its toxicological and ecotoxicological profile is essential for its safe and responsible use in agriculture. This guide provides a consolidated resource for researchers and professionals to support further investigation and risk assessment of **Topramezone**.

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